2,3,6,8-Tetrabromo-dibenzofuran

Description

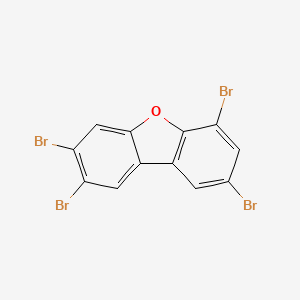

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6,8-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFWIEFRHUFARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335666 | |

| Record name | 2,3,6,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-89-8 | |

| Record name | 2,3,6,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Transport, Distribution, and Persistence of Polybrominated Dibenzofurans

Atmospheric Transport and Deposition Dynamics

Polybrominated dibenzofurans (PBDFs), including 2,3,6,8-Tetrabromo-dibenzofuran, are semi-volatile organic compounds (SVOCs) that can undergo long-range atmospheric transport (LRAT). muni.cz This mobility allows them to be detected in remote areas, far from their original sources. muni.cz In the atmosphere, these compounds partition between the gas phase and atmospheric aerosols. The size of these aerosol particles influences their transport potential and the risk they pose to human health. muni.cz

Atmospheric PBDD/Fs may be linked to polybrominated diphenyl ethers (PBDEs), either as impurities in PBDE products or as byproducts formed during the production or combustion of plastics containing PBDEs. pops.int Studies have found a positive correlation between PBDEs and both PBDD/Fs and mono-brominated PBCDD/Fs in the atmosphere, suggesting a potential link. pops.int

Once transported, these compounds can be removed from the atmosphere through wet and dry deposition. The specific dynamics of deposition for this compound are not well-documented in the reviewed literature, but the general behavior of SVOCs suggests that both processes are relevant.

Aquatic and Sediment Distribution and Sorption

Due to their hydrophobic nature, polybrominated dibenzofurans have a low water solubility and a tendency to adsorb to particulate matter in aquatic environments. nih.gov This leads to their accumulation in sediments. The sorption of these compounds to sediments and soils is a key process governing their distribution and bioavailability.

Studies on the structurally similar 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TCDT) show that sorption to sediments occurs in two stages: a rapid initial sorption followed by a slower process that reaches equilibrium after about 12 hours. nih.gov The sorption process is influenced by factors such as pH and the amount of dissolved organic matter (DOM). The highest sorption capacity for 2,3,7,8-TCDT on sediment was observed under acidic conditions (pH < 4.0). nih.gov

The organic carbon-normalized partitioning coefficient (Koc) is a measure of the tendency of a chemical to be adsorbed by soil or sediment. While specific Koc values for this compound were not found, the partitioning effect is considered a dominant factor in the sorption of similar compounds. nih.gov

Soil Compartment Dynamics and Movement

Once deposited in soil, the movement of polybrominated dibenzofurans is limited due to their strong sorption to soil organic matter. This is a characteristic shared with polychlorinated dibenzo-p-dioxins (PCDDs), which are primarily found in the top 15 cm of the soil profile. who.int The potential modes of transport from soil include airborne dust particles and eroded soil transported to surface water. who.int

The persistence of these compounds in soil is a significant concern. While specific degradation rates for this compound in soil are not detailed in the provided search results, the general persistence of halogenated dibenzofurans suggests a long environmental half-life. ekb.eg

Bioaccumulation and Biomagnification in Ecological Food Chains

Polybrominated dibenzofurans are persistent, bioaccumulative, and toxic substances. ekb.eg Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment. cimi.org Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgmiami.edu

These compounds are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms. cimi.org The 2,3,7,8-substitution pattern is particularly important for the retention and metabolic stability of these compounds in animal tissues. mdpi.com Studies on mice have shown that 2,3,7,8-substituted brominated dibenzofurans accumulate mainly in the liver. mdpi.com

The biomagnification of these compounds has been observed in various ecosystems. For example, in aquatic food chains, these toxins can be absorbed by phytoplankton, consumed by zooplankton, and then transferred up to fish, birds, and marine mammals. cimi.org A study on tufted ducks and common cormorants found that toxic 2,3,7,8-substituted PCDDs/DFs had significantly higher biomagnification factors (BMFs) for lower chlorinated isomers. nih.gov

Table 1: Bioaccumulation and Biomagnification Factors

| Organism/Food Chain | Compound Class | Factor | Value | Reference |

|---|---|---|---|---|

| Tufted Ducks / Bivalves | 2,3,7,8-substituted PCDDs/DFs | BMF | Higher for lower chlorinated isomers | nih.gov |

| Common Cormorants / Fish | 2,3,7,8-substituted PCDDs/DFs | BMF | Higher for lower chlorinated isomers | nih.gov |

| Alewife to Herring Gulls | 2,3,7,8-TCDD | log BMF | 1.51 | epa.gov |

Environmental Degradation Pathways of Polybrominated Dibenzofurans

Photolytic degradation, or the breakdown of compounds by light, is a potential environmental degradation pathway for polybrominated dibenzofurans. Studies on the structurally similar 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF) have shown that it undergoes aqueous photodegradation. ias.ac.in The rate of this degradation is significantly enhanced in natural water compared to distilled water, indicating that naturally occurring components in lake water act as sensitizers. ias.ac.in

The degradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has been studied using UV irradiation in the presence of titanium-based catalysts. mdpi.com These studies showed that TCDF is light-sensitive and its degradation can be enhanced by photocatalysts, leading to the formation of less chlorinated and less toxic congeners. mdpi.com

Polybrominated dibenzofurans can be formed during thermal processes, such as the incineration of waste containing brominated flame retardants. pops.intresearchgate.net The thermal degradation of tetrabromobisphenol A (TBBPA), a common flame retardant, has been shown to produce PBDD/Fs. researchgate.net

The stability of these compounds is a key factor in their environmental persistence. The presence of four halogen atoms at the 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) structure is a major factor for their biological persistence. mdpi.com High temperatures, especially in the presence of certain metals, can favor the formation of PBDD/Fs during pyrolysis. pops.int

Bioremediation and Microbial Degradation

The bioremediation of polybrominated dibenzofurans (PBDFs), including compounds like this compound, represents a significant environmental challenge due to their persistence and toxicity. Research into the microbial degradation of these compounds often uses polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) as models, given their structural and chemical similarities. The general consensus is that the number and position of halogen substituents heavily influence the susceptibility of these compounds to microbial attack. While specific studies on this compound are limited, the established pathways for related compounds provide a framework for understanding its potential for bioremediation.

Aerobic Bacterial Transformation and Biodegradation

Aerobic biodegradation is a key process in the natural attenuation of halogenated aromatic compounds. Several bacterial genera have been identified with the ability to degrade dibenzofuran and its lower-halogenated derivatives. nih.gov These bacteria typically employ a co-metabolic strategy, where the degradation of the pollutant occurs in the presence of a primary growth substrate.

Research has shown that bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia are capable of degrading lower chlorinated dioxins and dibenzofurans. nih.gov For instance, Sphingomonas wittichii RW1 is one of the most studied organisms for its ability to utilize dibenzofuran and dibenzo-p-dioxin (B167043) as its sole source of carbon and energy. nih.gov Studies on highly contaminated soils have also implicated genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium in the biodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov In one study, a microbial community from contaminated soil degraded about 95% of the 2,3,7,8-TCDD within 60 days under specific laboratory conditions. nih.govfrontiersin.org

The degree of halogenation is a critical factor affecting degradation rates. Higher halogenated congeners, such as tetrabrominated dibenzofurans, are generally more recalcitrant to aerobic degradation than their lower-halogenated counterparts. The bulky bromine atoms can sterically hinder the approach of bacterial enzymes, making the initial steps of degradation difficult. However, the biodegradation of decabromodiphenyl ether (DBDE), a compound with a high degree of bromination, has been observed in soil slurry microcosms, involving a facultative Pseudomonas sp. nih.gov This suggests that microbial consortia in contaminated environments may possess or develop the capabilities to degrade highly brominated compounds, likely through a series of debromination and hydroxylation reactions. nih.gov

Below is a table summarizing key bacterial strains involved in the degradation of dibenzofuran and related halogenated compounds.

Table 1: Bacterial Strains Involved in the Degradation of Dibenzofuran and Analogous Compounds

| Bacterial Genus/Species | Substrate(s) Degraded | Key Findings | Reference(s) |

|---|---|---|---|

| Sphingomonas wittichii RW1 | Dibenzofuran, Dibenzo-p-dioxin, Chlorinated derivatives | Utilizes dibenzofuran and dibenzo-p-dioxin as sole carbon and energy sources. Degrades via an angular dioxygenase pathway. | nih.govfrontiersin.org |

| Pseudomonas sp. | Decabromodiphenyl ether (DBDE) | Identified as a major facultative species in soil slurry microcosms that effectively degraded DBDE. | nih.gov |

| Pseudomonas, Burkholderia | Lower chlorinated dioxins | Genera known to be capable of aerobically degrading less halogenated dioxin compounds. | nih.gov |

| Bordetella, Sphingomonas, Proteiniphilum, Rhizobium | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Relative abundance of these genera correlated with increased biodegradation of TCDD in cultures from contaminated soil. | nih.gov |

Enzymatic Degradation Pathways (e.g., Dioxygenases)

The enzymatic breakdown of dibenzofurans and their halogenated analogs is typically initiated by a specific class of enzymes known as dioxygenases. researchgate.net The most crucial of these for dibenzofuran-type structures is the angular dioxygenase. nih.gov This multi-component enzyme system attacks a carbon atom adjacent to the ether bridge, incorporating both atoms of molecular oxygen. This initial "angular dioxygenation" step is critical because it leads to the formation of an unstable hemiacetal, which spontaneously cleaves the ether bond, thus breaking open the furan (B31954) ring structure. researchgate.net

The pathway generally proceeds as follows:

Angular Dioxygenation : The angular dioxygenase enzyme converts the dibenzofuran molecule into a dihydroxylated intermediate. For dibenzofuran, this yields 2,2',3-trihydroxybiphenyl.

Meta-cleavage : An extradiol dioxygenase then cleaves the aromatic ring of this dihydroxylated intermediate. nih.gov

Hydrolysis : A hydrolase enzyme acts on the product of the meta-cleavage, leading to the formation of simpler organic acids, such as salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.gov

While this pathway is well-established for dibenzofuran and lower-chlorinated congeners, its efficiency decreases significantly with increased halogenation. For highly halogenated compounds like 2,3,7,8-Tetrabromo-dibenzofuran, the initial dioxygenase attack is less favorable. Other enzyme systems may be involved, particularly those capable of dehalogenation. The degradation of the highly brominated flame retardant DBDE was found to involve hydroxylation and debromination steps, and the presence of catechol 2,3-oxygenase genes was identified, indicating a meta-cleavage pathway is active. nih.gov This suggests that a combination of debromination and ring-cleavage enzymes is likely necessary for the complete biodegradation of highly brominated dibenzofurans.

Environmental Fate Modeling and Prediction

Environmental fate models are crucial tools for understanding and predicting the transport, distribution, and persistence of chemicals like this compound in the environment. rsc.org Due to the persistent and bioaccumulative nature of many polybrominated and polychlorinated dibenzofurans, these models are essential for assessing long-term environmental risks. The most common types of models used for these compounds are multimedia environmental fate models, often based on the concept of fugacity. nih.govresearchgate.net

These models divide the environment into several interconnected compartments, such as air, water, soil, sediment, and biota. cefic-lri.org The model then calculates the movement (advection, deposition) and partitioning of the chemical between these compartments, as well as its degradation within each compartment. nih.gov A fugacity-based model uses the chemical's "escaping tendency" from each phase to predict its equilibrium distribution. nih.gov

Key processes and parameters included in these models are:

Emission Rates : The quantity of the chemical released into different environmental compartments.

Physicochemical Properties : These include aqueous solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient Kow, octanol-air partition coefficient Koa). These properties govern how a chemical divides itself between solid, liquid, and gas phases.

Degradation Rates : The half-life of the chemical in each compartment (air, water, soil, sediment) due to biotic and abiotic processes. The half-life in soil is often a particularly sensitive parameter for determining the concentration of persistent organic pollutants. researchgate.net

Inter-media Transport : Processes like wet and dry deposition from the atmosphere to soil and water, and soil wind erosion into the air. nih.govresearchgate.net

Model simulations for PCDD/Fs show that upon release, these compounds tend to partition strongly to soil and sediment, where degradation becomes the main removal process. nih.gov Dynamic (non-steady-state) models can also be used to simulate the long-term accumulation of these chemicals in the environment and predict how concentrations will change over time in response to changes in emissions. nih.gov For PBDD/Fs, modeling studies suggest they have the potential for long-range environmental transport and can accumulate in remote regions. More advanced approaches integrate multimedia models with atmospheric chemical transport models to achieve a more detailed understanding of how factors like climate and urbanization influence pollution patterns. nih.gov

The table below outlines the typical inputs and outputs of a multimedia environmental fate model for a persistent organic pollutant.

Table 2: Key Inputs and Outputs of Multimedia Environmental Fate Models

| Category | Parameter/Output | Description |

|---|---|---|

| Input Parameters | Chemical Properties | Molecular weight, aqueous solubility, vapor pressure, log Kow, log Koa, melting point. |

| Degradation Rates | Half-lives in air, water, soil, and sediment. | |

| Emission Data | Rates and locations of release into different environmental media (e.g., air, water). | |

| Environmental Scenario | Properties of the defined environment, such as the volume and surface area of each compartment (air, water, soil), temperature, and organic carbon content of soil/sediment. | |

| Model Outputs | Mass Distribution | The percentage of the total chemical mass residing in each environmental compartment at steady-state. |

| Concentrations | Predicted concentrations of the chemical in air, water, soil, sediment, and biota. | |

| Persistence (Overall Residence Time) | The overall persistence (Pov) or residence time of the chemical in the multimedia environment. | |

| Inter-compartmental Fluxes | Rates of chemical transfer between different compartments (e.g., deposition from air to soil). |

Structure Activity Relationships Sar and Molecular Mechanisms of Action of Polybrominated Dibenzofurans

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The AhR is a ligand-activated transcription factor that mediates the biological and toxic effects of a wide range of environmental compounds, including PBDFs. wikipedia.orgoup.com In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex.

The established mechanism of AhR activation begins when a ligand, such as a PBDF, enters the cell and binds to the AhR. wikipedia.org This binding event causes the release of chaperone proteins, leading to a conformational change in the receptor that exposes a nuclear localization signal. wikipedia.orgnih.gov The ligand-AhR complex then translocates into the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) protein. nih.govnih.gov

This newly formed AhR/ARNT heterodimer is the transcriptionally active form of the receptor. nih.govresearchgate.net It binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the regulatory regions of target genes. nih.gov Binding of the complex to DREs initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes like cytochrome P4501A1 (CYP1A1). oup.comnih.gov This signaling pathway can also be influenced by crosstalk with other cellular signaling pathways. researchgate.net The entire process, from ligand binding to gene expression, is a key mechanism by which PBDFs exert their biological effects. nih.gov

The structure-activity relationship for AhR binding is well-defined for halogenated aromatic hydrocarbons. The potency of a specific congener is highly dependent on its halogenation pattern. For both chlorinated and brominated dibenzofurans, congeners with halogen substitutions at the lateral positions—2, 3, 7, and 8—exhibit the highest affinity for the AhR and the greatest biological potency. nih.govmst.dk

The 2,3,7,8-substitution pattern confers a planar structure to the molecule, which is a critical requirement for fitting into the ligand-binding pocket of the AhR. Congeners that lack this specific lateral substitution pattern, such as 2,3,6,8-Tetrabromo-dibenzofuran , generally exhibit significantly lower binding affinity and, consequently, lower toxic potency. The absence of a bromine atom at the '7' position and the presence of one at the '6' position disrupts the ideal molecular geometry for high-affinity receptor binding.

Comparative Molecular Potency Studies with Chlorinated Analogues (PCDDs/PCDFs)

The toxic and biological potencies of PBDFs are often evaluated relative to their chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The most potent of these, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), serves as the reference compound. mst.dk

Studies have shown that PBDFs and PCDFs with the same degree and pattern of halogenation exhibit similar toxic responses, as these effects are mediated through the common mechanism of AhR activation. mst.dk However, differences in potency can arise from variations in their affinity for the AhR and their pharmacokinetic properties. nih.gov For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is considered less potent than TCDD. nih.gov Generally, brominated compounds are structurally similar to their chlorinated counterparts and are expected to have comparable, though not identical, biological potencies. The relative potency is often expressed using Toxic Equivalency Factors (TEFs), which relate the potency of a given congener to that of TCDD. nih.gov

| Compound Class | General Potency Trend | Key Structural Feature for High Potency |

|---|---|---|

| Polybrominated Dibenzofurans (PBDFs) | Potency is highly congener-specific; generally considered similar to chlorinated analogues. | Bromine atoms at positions 2, 3, 7, and 8. |

| Polychlorinated Dibenzofurans (PCDFs) | Considered potent AhR agonists, but generally less so than PCDDs. | Chlorine atoms at positions 2, 3, 7, and 8. |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Contains the most potent AhR agonists known (e.g., TCDD). | Chlorine atoms at positions 2, 3, 7, and 8. |

Computational Chemistry Approaches to PBDF Reactivity

Computational chemistry provides powerful tools for investigating the properties of molecules like PBDFs at an electronic level. These methods can predict molecular structure, stability, and reactivity, offering insights that complement experimental data.

Quantum chemical methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are widely used to study halogenated aromatic compounds. nih.govntnu.no HF is a foundational ab initio method, while DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. buffalo.eduarxiv.orgresearchgate.net These methods are employed to optimize molecular geometries, calculate electronic energies, and predict various chemical properties of PBDF congeners. nih.govntnu.no By applying these computational techniques, researchers can model the stability and planarity of different PBDFs, which are key determinants of their ability to bind to the AhR. nih.gov

From the electronic structure information obtained through HF or DFT calculations, a variety of global reactivity descriptors can be derived. dergipark.org.tr These descriptors help to quantify and predict the chemical behavior of molecules. mdpi.com

Ionization Energy (IE): The energy required to remove an electron from a molecule. It is an indicator of a molecule's tendency to act as an electron donor.

Molecular Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. nih.gov Hard molecules have a large gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating higher stability and lower reactivity. nih.gov

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. dergipark.org.trresearchgate.net A high electrophilicity index indicates a good electrophile. dergipark.org.tr

These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a theoretical framework for understanding the reactivity, stability, and potential interactions of PBDFs like this compound in biological and environmental systems. dergipark.org.trmdpi.com

| Reactivity Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| Ionization Energy (IE) | Energy needed to remove the outermost electron. | Lower IE suggests a better electron donor. |

| Molecular Hardness (η) | Resistance to change in electron configuration. | Higher hardness indicates greater stability and lower reactivity. |

| Electrophilicity (ω) | Capacity to accept electrons. | Higher electrophilicity indicates a stronger electron acceptor. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Polybrominated Dibenzofuran (B1670420)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Density Functional Theory (DFT) is a common computational method used to calculate the energies of molecular orbitals. For similar classes of compounds, such as polycyclic aromatic hydrocarbons (PAHs), DFT calculations have shown that the HOMO-LUMO gap tends to decrease with increasing molecular size and conjugation. The addition of halogen atoms, such as bromine, can also modulate the electronic structure and the energy of the frontier orbitals.

The reactivity of PBDFs, including their potential to interact with biological macromolecules, is related to their electronic characteristics. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). Therefore, the energies of these orbitals are key to understanding the mechanisms of toxicity and metabolism. For instance, metabolic activation often involves the enzymatic oxidation of the molecule, a process that can be related to the energy of the HOMO.

Potential Energy Surface Calculations for Reaction Mechanisms

Potential Energy Surface (PES) calculations are a powerful computational tool used to explore the energy landscape of a chemical reaction. A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping this surface, chemists can identify the most energetically favorable pathway for a reaction, known as the reaction coordinate. This path connects reactants to products through a transition state, which is the point of highest energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

While specific PES calculations for the reaction mechanisms of this compound were not found in the available literature, studies on related dibenzofuran formation pathways provide valuable insights. For instance, the activation enthalpy for the ring-opening of an intermediate in the formation of dibenzofuran from phenanthrene (B1679779) has been calculated to be around 31.73 kcal/mol. In contrast, the formation from 9-fluorenone (B1672902) proceeds with a much lower activation enthalpy for the corresponding ring-opening step (15.85 kcal/mol), indicating a more favorable pathway.

These computational approaches are crucial for predicting the environmental fate and biological activity of PBDFs. By understanding the energetic barriers to different metabolic pathways, it is possible to predict which metabolites are likely to form and whether the parent compound will be persistent in biological systems.

Hepatic Uptake and Elimination Kinetics in Experimental Systems

The liver is a primary organ for the accumulation and metabolism of many lipophilic compounds, including polybrominated dibenzofurans (PBDFs). The kinetics of hepatic uptake and elimination are crucial for determining the potential for bioaccumulation and the toxicological profile of these compounds. Studies in animal models, primarily rodents, have provided valuable data on the behavior of various PBDF congeners.

A key determinant of the toxicokinetics of PBDFs is the substitution pattern of the bromine atoms. Congeners with bromine atoms at the 2, 3, 7, and 8 positions are generally more persistent and bioaccumulative. In contrast, non-2,3,7,8-substituted congeners tend to be more rapidly metabolized and eliminated. nih.gov

While specific data for this compound is not available, studies on structurally related compounds offer significant insights. For instance, a study in C57BL/6J mice investigated the toxicokinetics of several PBDFs. The results showed that 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TeBDF) had a hepatic uptake of 33% of the administered dose and an elimination half-life of 8.8 days. nih.gov In contrast, a non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran (B1345176) (2,3,8-TrBDF), was poorly retained in the liver (<0.01% of the dose after 1 day) and was rapidly eliminated. nih.gov This suggests that this compound, being a non-2,3,7,8-substituted congener, would also be expected to have low hepatic retention and a relatively short elimination half-life.

The hepatic uptake of 2,3,7,8-substituted PBDFs has been shown to be lower than that of their chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which can have a hepatic uptake of up to 84%. nih.gov The uptake of PBDFs also tends to decrease as the number of bromine substitutions increases. nih.gov

Elimination of 2,3,7,8-substituted PBDFs from the liver generally follows first-order kinetics. nih.gov The primary route of elimination for the more persistent congeners is thought to be passive partitioning rather than metabolism, whereas for the less persistent, non-2,3,7,8-substituted congeners, metabolism into hydroxylated products plays a more significant role in their elimination. nih.gov

The following table summarizes the hepatic uptake and elimination half-life data for some relevant dibenzofuran congeners from a study in mice.

| Compound | Substitution Pattern | Hepatic Uptake (% of Dose) | Elimination Half-life (days) |

|---|---|---|---|

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TeBDF) | 2,3,7,8-substituted | 33 | 8.8 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 2,3,7,8-substituted | 29 | 13 |

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 2,3,7,8-substituted | 42 | 5.6 |

| 2,3,8-Tribromodibenzofuran (TrBDF) | Non-2,3,7,8-substituted | <0.01 | Rapid (two-phase kinetics) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,3,7,8-substituted | up to 84 | 8.7 |

Ecological Risk Assessment Methodologies for Polybrominated Dibenzofurans

Development and Application of Toxicity Equivalency Factors (TEFs) for Ecological Endpoints

The Toxicity Equivalency Factor (TEF) methodology is a cornerstone in the risk assessment of dioxin-like compounds, including polybrominated dibenzofurans (PBDFs). This approach allows for the evaluation of complex mixtures of these compounds by expressing the toxicity of individual congeners in terms of a single, well-characterized reference compound, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The underlying principle of the TEF concept is the assumption of dose additivity for compounds that act through the same mechanism of action, primarily the activation of the aryl hydrocarbon (Ah) receptor.

The development of TEFs for ecological endpoints is a multi-step process that relies on in vivo and in vitro toxicological data. Relative effect potencies (REPs) are determined for individual PBDF congeners by comparing their toxic or biological effects to that of TCDD. These REPs are then used by expert panels, such as those convened by the World Health Organization (WHO), to establish consensus TEF values. For ecological risk assessment, it is crucial to derive TEFs that are relevant to the species and endpoints of concern, as sensitivity to dioxin-like compounds can vary significantly across different taxa (e.g., mammals, birds, and fish).

While the WHO has established TEFs for several polychlorinated dibenzo-p-dioxins and dibenzofurans, the database for their brominated analogues is less extensive. A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation in 2011 evaluated the inclusion of brominated analogues in the TEF scheme. The panel concluded that for ecotoxicological risk assessment of PBDFs, the use of specific REPs from fish embryo assays is recommended due to the limited database for deriving specific WHO-UNEP TEFs for fish oup.comnih.govmanchester.ac.uk.

For instance, a study on rainbow trout early life stage mortality was used to determine fish-specific TEFs for several polybrominated compounds. In this in vivo assay, the potency of individual compounds was compared to that of TCDD, and TEFs were calculated as the molar ratio of the TCDD LD50 to the brominated compound LD50 nih.govpops.int. Although two PBDF congeners were found to be equipotent to their identically substituted polychlorinated counterparts, 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TBDF) was found to be 9-fold more potent than 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) nih.govpops.int. It is important to note that for a comprehensive risk assessment, fish-specific TEFs for both polybrominated and polychlorinated chemicals should be utilized nih.gov.

The application of TEFs in ecological risk assessment involves multiplying the concentration of each PBDF congener in an environmental sample by its respective TEF to obtain the toxic equivalent (TEQ) for that congener. The sum of the individual TEQs provides the total TEQ of the mixture, which represents the combined dioxin-like toxicity. This total TEQ can then be compared to ecological quality guidelines or toxicity reference values for TCDD to assess the potential risk to ecological receptors.

| Compound | TEF (Fish Early Life Stage Mortality) | Reference Compound |

| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) | 9-fold more potent than 2,3,7,8-TCDF | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Other PBDF congeners | Varies | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

Note: Specific TEF values for 2,3,6,8-Tetrabromo-dibenzofuran for ecological endpoints were not explicitly found in the searched literature. The table reflects the potency of a closely related and well-studied congener. The use of such data as a surrogate requires careful consideration and justification in a formal risk assessment.

Risk Quotient Analyses in Ecological Contexts

Risk Quotient (RQ) analysis is a widely used screening-level method in ecological risk assessment to evaluate the potential for adverse effects from chemical exposure. The RQ is a simple ratio calculated by dividing an estimated environmental concentration (EEC) of a substance by an ecological screening benchmark, such as a no-observed-adverse-effect concentration (NOAEC) or a median lethal concentration (LC50). An RQ value greater than 1 indicates a potential for adverse ecological effects, suggesting the need for a more detailed, site-specific risk assessment.

The application of RQ analysis to this compound in an ecological context would involve several key steps:

Exposure Assessment: This step involves measuring or modeling the concentration of this compound in relevant environmental media, such as water, sediment, soil, and biological tissues. The EEC would represent the level of exposure for ecological receptors.

Effects Assessment: This step requires the identification of appropriate ecotoxicity data for this compound. This would include endpoints such as survival, growth, and reproduction for relevant ecological receptors. In the absence of specific data for this congener, data from closely related PBDFs or the use of the TEF/TEQ approach to derive a TCDD-equivalent toxicity value could be considered.

Risk Calculation: The RQ is calculated using the following formula:

RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Threshold

The interpretation of the RQ value is typically tiered:

RQ < 0.1: Low risk, adverse effects are unlikely.

Future Research Directions in 2,3,6,8 Tetrabromo Dibenzofuran Studies

Refined Understanding of Formation Pathways under Diverse Environmental Conditions

A primary avenue for future research lies in elucidating the formation pathways of 2,3,6,8-Tetrabromo-dibenzofuran under a wider range of environmental conditions. While it is known that PBDFs can be generated during industrial thermal processes involving brominated flame retardants, such as in e-waste dismantling and waste incineration, the specific mechanisms and yields of individual congeners are not fully understood. researchgate.net

Future studies should aim to:

Investigate Precursor-Specific Formation: Research is needed to detail how different types of brominated flame retardants lead to the formation of specific PBDF congeners.

Explore a Variety of Environmental Matrices: The influence of different environmental media, such as soil, sediment, and atmospheric particles, on formation pathways requires further investigation. researchgate.net

Examine Biotic and Abiotic Degradation: The transformation of other polybrominated compounds into this compound through microbial degradation or photochemical reactions is an area ripe for exploration. ethz.chwho.int

Comprehensive Toxicokinetic and Toxicodynamic Modeling in Ecological Systems

To predict the ecological risk posed by this compound, a more comprehensive understanding of its toxicokinetics (the absorption, distribution, metabolism, and excretion of the compound) and toxicodynamics (the biochemical and physiological effects) is necessary. ecotoxmodels.orgup.ptresearchgate.net Future research should focus on developing sophisticated models that can simulate these processes in various organisms and ecosystems.

Key research areas include:

Development of Physiologically Based Toxicokinetic (PBTK) Models: These models can help predict how the compound will behave in different species, which is crucial for assessing bioaccumulation potential. ufz.de

Application of Toxicokinetic-Toxicodynamic (TK-TD) Models: TK-TD models are instrumental in understanding the time-dependent toxicity of chemicals and can provide a framework for assessing the effects of fluctuating environmental concentrations. ecotoxmodels.orgup.ptsemanticscholar.org

In Vitro to In Vivo Extrapolation: Future work should focus on refining methods to extrapolate data from laboratory-based cell studies to whole organisms, reducing the need for animal testing. ufz.de

Advancements in Analytical Standards and Quantitative Methodologies for Less Studied Congeners

A significant challenge in studying specific PBDF congeners like this compound is the availability of reliable analytical standards and methodologies. nih.gov Future advancements in analytical chemistry are critical for accurately quantifying the presence of these compounds in environmental and biological samples.

Future research should prioritize:

Synthesis of Certified Reference Materials: The development of pure, certified standards for less common congeners is essential for accurate quantification.

Improvement of Analytical Techniques: Enhancing the sensitivity and selectivity of methods like gas chromatography-mass spectrometry (GC-MS) will allow for the detection of trace levels of these compounds. nih.gov Multidimensional techniques, such as two-dimensional gas chromatography (GC×GC), may offer increased selectivity. nih.govd-nb.info

Cost and Speed of Analysis: A major challenge is to lower the high cost and improve the speed of analytical methods to facilitate more widespread monitoring. nih.govd-nb.info

Integration of Computational and Experimental Approaches for Mechanistic Insights

The integration of computational modeling with traditional experimental research offers a powerful approach to understanding the mechanisms of toxicity for this compound. In silico methods can predict the toxic potential of chemicals and help prioritize them for further study. mdpi.comresearchgate.net

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the toxicity of untested PBDF congeners based on their chemical structure. researchgate.netmdpi.com

Molecular Docking Studies: These computational simulations can provide insights into how this compound interacts with biological molecules, such as receptors and enzymes.

High-Throughput Screening (HTS): Combining in vitro HTS assays with computational methods can efficiently screen for potential toxic effects. nih.gov

Global Environmental Burden and Long-term Ecological Implications of PBDFs

Assessing the global distribution and long-term ecological impact of PBDFs, including this compound, is a critical area for future research. This involves understanding their persistence, bioaccumulation, and potential to cause widespread environmental harm.

Key research questions to address include:

Global Monitoring: Establishing comprehensive global monitoring programs to track the levels of PBDFs in various environmental compartments and biota.

Long-Term Ecological Studies: Conducting long-term studies to understand the chronic effects of low-level exposure on ecosystem health and biodiversity. panda.org

Impact of Climate Change: Investigating how climate change may influence the environmental fate and transport of these persistent organic pollutants. nih.gov

The continued investigation into this compound and other PBDFs is essential for safeguarding environmental and human health. By pursuing these future research directions, the scientific community can develop a more complete picture of the risks posed by these compounds and inform effective management and remediation strategies.

Interactive Data Table: Future Research Priorities for this compound

| Research Area | Key Objectives | Potential Impact |

| Formation Pathways | Identify specific precursors and environmental conditions leading to the formation of this compound. | Improved source identification and control strategies. |

| Toxicokinetics & Toxicodynamics | Develop predictive models for bioaccumulation and toxicity in various species. | Enhanced ecological risk assessment and environmental quality guidelines. |

| Analytical Methodologies | Create certified reference standards and more sensitive, cost-effective detection methods. | More accurate and widespread environmental monitoring. |

| Computational & Experimental Integration | Use in silico tools to predict toxicity and elucidate mechanisms of action. | Faster, more efficient hazard identification and reduced animal testing. |

| Global Burden & Ecological Impact | Quantify global distribution and assess long-term effects on ecosystems. | Inform international regulations and long-term environmental management plans. |

Q & A

Q. How should researchers address conflicting reports on the environmental persistence of brominated dibenzofurans?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., lipid content in biota) and analytical limits. For 2,3,7,8-TBDF, bioaccumulation factors (BAFs) varied due to stereoisomerism . Conduct aging studies in controlled microcosms and apply fugacity models to account for partitioning between air, water, and sediment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.